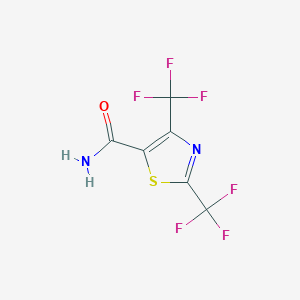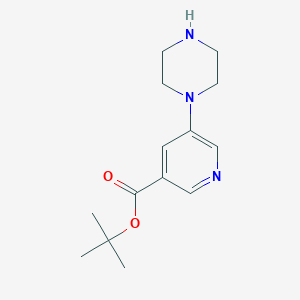
5-Piperazin-1-yl-nicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Piperazin-1-yl-nicotinic acid tert-butyl ester (5-PNB) is an important compound in the field of organic chemistry, with a wide range of applications in synthesis and scientific research. 5-PNB is a tert-butyl ester of 5-piperazin-1-yl-nicotinic acid (5-PNA), a derivative of nicotinic acid (vitamin B3). 5-PNB is a white solid with a melting point of 109-110°C and is soluble in organic solvents, such as methanol, ethanol, and acetone. 5-PNB has been used in numerous research studies, including those related to drug development, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
5-Piperazin-1-yl-nicotinic acid tert-butyl ester has many applications in scientific research, including drug development, biochemical and physiological effects, and lab experiments. This compound has been used to study the effects of nicotinic acid on the human body, as well as its potential as a drug target. This compound has also been used to study the effects of nicotinic acid on the cardiovascular system, as well as its potential as a therapeutic agent for the treatment of cardiovascular diseases. This compound has also been used to study the effects of nicotinic acid on the nervous system, as well as its potential as a therapeutic agent for the treatment of neurological disorders.
Mecanismo De Acción
5-Piperazin-1-yl-nicotinic acid tert-butyl ester acts as an agonist at the nicotinic acid receptor, which is located in the brain and other tissues. The receptor binds to this compound, triggering a cascade of biochemical events that lead to the activation of various intracellular pathways. These pathways are responsible for the physiological effects of this compound, such as increased energy and alertness, improved mood, and reduced appetite.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. This can lead to increased energy and alertness, improved mood, and reduced appetite. This compound has also been found to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Piperazin-1-yl-nicotinic acid tert-butyl ester in lab experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized using the two-step process described above. This compound is also a relatively stable compound, which makes it suitable for use in lab experiments.
However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its effects on the human body are still not fully understood. Additionally, this compound is an agonist at the nicotinic acid receptor, which can lead to the activation of various intracellular pathways that may not be desirable in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 5-Piperazin-1-yl-nicotinic acid tert-butyl ester. These include further research into its biochemical and physiological effects, as well as its potential as a drug target. Additionally, further research into the mechanism of action of this compound could help to better understand its effects on the human body. Finally, further research into the synthesis of this compound could help to improve the efficiency and cost-effectiveness of the synthesis process.
Métodos De Síntesis
5-Piperazin-1-yl-nicotinic acid tert-butyl ester can be synthesized using a two-step process. The first step involves the reaction of 5-PNA with tert-butyl chloride in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to form this compound. The second step involves the hydrolysis of the ester group of this compound to form 5-PNA. This two-step process is a simple and efficient way to synthesize this compound.
Propiedades
IUPAC Name |
tert-butyl 5-piperazin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-8-12(10-16-9-11)17-6-4-15-5-7-17/h8-10,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLPTCGLSMVUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
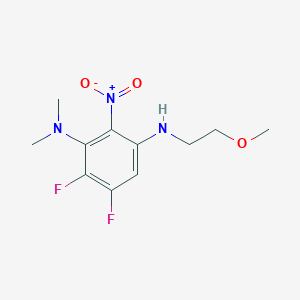
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
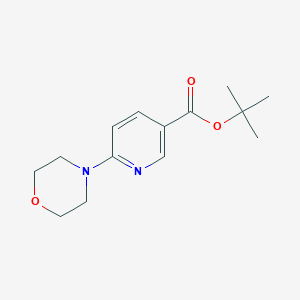
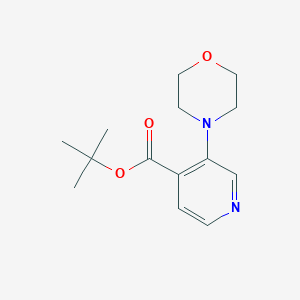
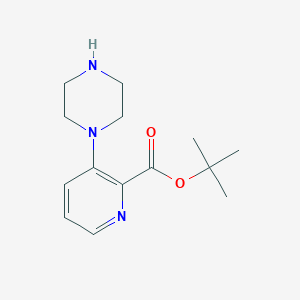
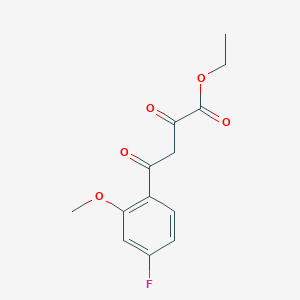
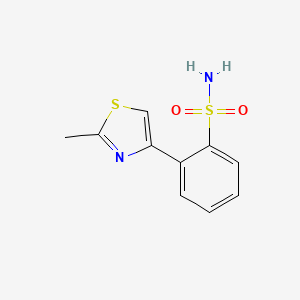


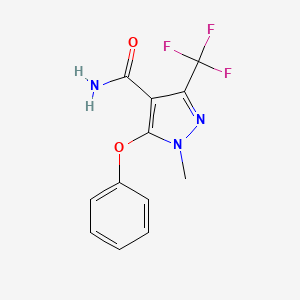
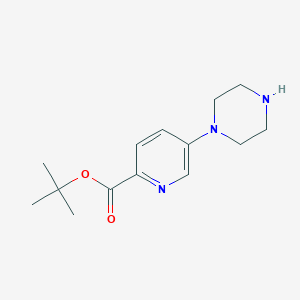
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
